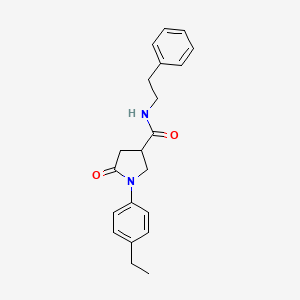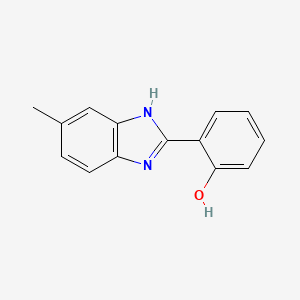
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. URB597 has been studied for its potential therapeutic applications in a variety of conditions, including anxiety, depression, and pain.
作用機序
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been shown to have a variety of effects, including reducing anxiety, reducing pain, and improving mood.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to increase levels of anandamide in the brain and other tissues. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to reduce levels of other fatty acid amides, such as oleamide. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have no effect on levels of other endocannabinoids, such as 2-arachidonoylglycerol.
実験室実験の利点と制限
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to have a long half-life, which allows for sustained effects. However, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can also have off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in humans. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have promising effects in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of more selective FAAH inhibitors. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is selective for FAAH, but it can have off-target effects at high concentrations. Finally, more research is needed to understand the long-term effects of 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes.
合成法
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of various starting materials, including 4-ethylphenylacetic acid, 2-phenylethylamine, and 1-pyrrolidinecarboxylic acid. The final product is a white powder that is soluble in organic solvents.
科学的研究の応用
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been studied extensively in animal models for its potential therapeutic applications. In one study, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide was shown to reduce anxiety-like behavior in rats exposed to a stressful environment. In another study, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide was shown to reduce pain in rats with induced inflammation. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been studied for its potential antidepressant effects.
特性
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-8-10-19(11-9-16)23-15-18(14-20(23)24)21(25)22-13-12-17-6-4-3-5-7-17/h3-11,18H,2,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCCCPVZZLWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)

![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)